molecular formula C12H15N3O4 B14563215 Quinoline, 1,2,3,4-tetrahydro-6,7-dinitro-1-propyl- CAS No. 61862-86-0

Quinoline, 1,2,3,4-tetrahydro-6,7-dinitro-1-propyl-

Cat. No.: B14563215
CAS No.: 61862-86-0
M. Wt: 265.26 g/mol
InChI Key: ISABEWPCDGBIPG-UHFFFAOYSA-N
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Description

Quinoline, 1,2,3,4-tetrahydro-6,7-dinitro-1-propyl- is a derivative of quinoline, a heterocyclic aromatic organic compound. This compound is characterized by the presence of two nitro groups at the 6 and 7 positions and a propyl group at the 1 position. Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of quinoline derivatives typically involves the Skraup synthesis, which is a classical method for preparing quinoline. This method involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent. The reaction proceeds through the formation of acrolein, which undergoes cyclization and dehydration to form quinoline .

For the specific synthesis of Quinoline, 1,2,3,4-tetrahydro-6,7-dinitro-1-propyl-, additional steps are required to introduce the nitro and propyl groupsThe propyl group can be introduced through alkylation reactions using propyl halides under basic conditions .

Industrial Production Methods

Industrial production of quinoline derivatives often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Catalysts and solvents are carefully selected to ensure high purity and minimal by-products.

Chemical Reactions Analysis

Types of Reactions

Quinoline, 1,2,3,4-tetrahydro-6,7-dinitro-1-propyl- undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Quinoline, 1,2,3,4-tetrahydro-6,7-dinitro-1-propyl- has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly for its ability to interact with biological targets.

    Industry: Used in the production of dyes, agrochemicals, and other industrial chemicals

Mechanism of Action

The mechanism of action of Quinoline, 1,2,3,4-tetrahydro-6,7-dinitro-1-propyl- involves its interaction with various molecular targets. The nitro groups can undergo reduction to form reactive intermediates that can interact with cellular components. The quinoline ring can intercalate with DNA, affecting its replication and transcription. Additionally, the compound can inhibit enzymes involved in critical biological pathways .

Properties

CAS No.

61862-86-0

Molecular Formula

C12H15N3O4

Molecular Weight

265.26 g/mol

IUPAC Name

6,7-dinitro-1-propyl-3,4-dihydro-2H-quinoline

InChI

InChI=1S/C12H15N3O4/c1-2-5-13-6-3-4-9-7-11(14(16)17)12(15(18)19)8-10(9)13/h7-8H,2-6H2,1H3

InChI Key

ISABEWPCDGBIPG-UHFFFAOYSA-N

Canonical SMILES

CCCN1CCCC2=CC(=C(C=C21)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

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